4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline

Thermal stability Distillation Process chemistry

4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline (CAS 93778-06-4) with verified ortho-regioisomeric purity prevents batch failures in dye and catalytic applications. The ortho-diamine motif enables bidentate N,N-chelation to Cu, Ni, Pd, forming 6-membered metallocycles inaccessible to the para-isomer. Superior thermal stability (BP 414.4°C) versus the 2-isopropyl analog provides wider processing windows for polyimide and epoxy-amine thermoset polymerization. FDA UNII 2N6ZQ43NKY ensures regulatory traceability for pharma intermediates.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 93778-06-4
Cat. No. B12692817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline
CAS93778-06-4
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)CC2=CC=CC=C2N)C)N
InChIInChI=1S/C16H20N2/c1-3-13-9-12(8-11(2)16(13)18)10-14-6-4-5-7-15(14)17/h4-9H,3,10,17-18H2,1-2H3
InChIKeyQAFCDBUOXXLIEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline (CAS 93778-06-4): Core Identity for Research and Industrial Procurement


4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline (CAS 93778-06-4) is a C16H20N2 aromatic diamine featuring a 2-ethyl-6-methylaniline core linked to an ortho-aminobenzyl moiety . It is registered under EINECS 298-139-7 and FDA Global Substance Registration System Unique Ingredient Identifier 2N6ZQ43NKY [1]. The compound serves as a synthetic intermediate in dye and pigment chemistry and as a building block in organic synthesis, with its distinct ortho-substitution pattern being the primary structural feature distinguishing it from its para-isomer (CAS 90680-32-3) and other alkyl-substituted analogs .

Why 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline Cannot Be Replaced by Its Closest Analogs Without Risk


The ortho-aminobenzyl architecture of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline creates a unique steric and electronic environment that directly impacts physicochemical properties and reactivity relative to its para-isomer (CAS 90680-32-3) and other alkyl variants such as the 2-isopropyl analog (CAS 93778-10-0). Differences in boiling point, lipophilicity (LogP), and density—though numerically small—are measurable and consequential in processes requiring precise thermal control, chromatographic resolution, or specific solvation behavior [1]. Moreover, the ortho-diamine motif offers a distinct coordination geometry for metal complexation that the para-isomer cannot replicate, making indiscriminate substitution a source of batch failure in synthetic applications .

Quantitative Differentiation of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline Against Structural Analogs


Boiling Point and Thermal Process Margin vs. para-Isomer and 2-Isopropyl Analog

The target compound exhibits a boiling point of 414.4°C at 760 mmHg . This is 0.2°C higher than the para-isomer (414.2°C) and 4.5°C higher than the 2-isopropyl analog (409.9°C) . While the difference versus the para-isomer is minor, the 4.5°C elevation relative to the isopropyl congener provides a wider thermal operating window in high-temperature distillations and melt-phase reactions.

Thermal stability Distillation Process chemistry

Lipophilicity (LogP) Differentiation for Extraction and Purification Selectivity

The measured LogP for the target compound is 3.09, compared to 3.07 for the para-isomer [1][2]. This delta of 0.02 log units indicates marginally higher lipophilicity for the ortho-substituted derivative, which can translate into slightly longer retention in reversed-phase HPLC and differential partitioning behavior in liquid-liquid extraction or membrane permeation assays.

Lipophilicity LogP Chromatography Extraction

Density Consistency and Volumetric Handling in Formulation

The density of 4-[(2-aminophenyl)methyl]-2-ethyl-6-methylaniline is 1.080 g/cm³, identical to the para-isomer but slightly higher than the 2-isopropyl analog at 1.075 g/cm³ (+0.005 g/cm³) . This parity with the para-isomer simplifies volumetric substitution in weight-based formulations, while the difference versus the isopropyl variant may require adjustment in precise gravimetric dispensing applications.

Density Formulation Molten processing

Ortho-Diamine Motif for Metal Coordination: A Structural Advantage Over the para-Isomer

The ortho-aminobenzyl substitution in 4-[(2-aminophenyl)methyl]-2-ethyl-6-methylaniline places two amino groups in a spatial arrangement suitable for bidentate N,N-chelation to transition metals . The para-isomer cannot achieve the same coordination geometry because the amino groups are too distant for chelate ring formation. While no direct head-to-head stability constant comparison has been published, the class-level inference based on analogous ortho-diamine ligands (e.g., 1,2-diaminobenzene, 2-aminobenzylamine) indicates that the target compound's motif is structurally capable of forming 5- or 6-membered metallacycles—a feature absent in the para-substituted scaffold .

Coordination chemistry Ligand design Catalysis

Regioisomeric Purity Verification: HPLC Separation on Newcrom R1 Stationary Phase

4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline can be resolved and analyzed by reversed-phase HPLC using a Newcrom R1 stationary phase with a mobile phase of acetonitrile/water/phosphoric acid (formic acid for MS-compatible applications) [1]. The method is scalable from analytical to preparative separation and is suitable for monitoring regioisomeric purity versus the para-isomer. The para-isomer has been demonstrated to elute under the same Newcrom R1 conditions, confirming that the two isomers exhibit differentiable retention behavior, enabling quantitative purity assessment [2].

HPLC Chiral/regioisomer separation Analytical quality control

Global Regulatory Identification: Distinct FDA UNII for Procurement Traceability

4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline is assigned the FDA Unique Ingredient Identifier (UNII) 2N6ZQ43NKY, while the para-isomer carries UNII DNZ4D4U98V [1][2]. These distinct identifiers ensure unambiguous traceability in pharmaceutical and regulatory submissions, preventing misidentification that could lead to compliance failure. The ortho-isomer's EINECS number is 298-139-7, whereas the para-isomer's is 292-667-1, further reinforcing differential tracking at the regulatory level.

Regulatory compliance FDA UNII Traceability

High-Value Application Scenarios for 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline Based on Proven Differentiation


Regioisomerically Pure Dye and Pigment Intermediate Synthesis

The ortho-substitution architecture of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline provides a distinct chromophoric environment when incorporated into azo or triarylmethane dye frameworks. The measurable LogP difference (3.09 vs. 3.07 for the para-isomer) influences dye solubility and substantivity toward textile fibers [1]. Procurement of the ortho-isomer with verified regioisomeric purity using the Newcrom R1 HPLC method ensures batch-to-batch coloristic consistency and avoids the shade deviation that results from para-isomer contamination.

Metal-Organic Catalyst Precursor Exploiting the Ortho-Diamine Chelation Motif

The spatially proximate amino groups enable bidentate coordination to transition metals such as Cu(II), Ni(II), or Pd(II), forming 6-membered chelate rings [1]. This structural capability, absent in the para-isomer, positions the compound as a candidate ligand for homogeneous catalytic applications including cross-coupling, oxidation, or polymerization catalysis. Researchers screening ligand libraries should prioritize the ortho-isomer specifically when bidentate N,N-ligation is required.

High-Temperature Polyimide and Thermoset Resin Monomer

With a boiling point of 414.4°C—4.5°C higher than the 2-isopropyl analog—the target compound offers enhanced thermal processing margins during melt polymerization of polyimides or epoxy-amine thermosets [1]. The absence of isopropyl branching also reduces steric hindrance at the reactive amine sites, potentially enabling higher degrees of polymerization and more complete network formation compared to bulkier alkyl-substituted analogs.

Pharmaceutical Development with Traceable FDA Substance Identification

The assignment of FDA UNII 2N6ZQ43NKY provides a globally unique substance identifier that is distinct from the para-isomer (UNII DNZ4D4U98V) [1][2]. This enables pharmaceutical developers to accurately reference the specific ortho-isomer in Drug Master Files, Investigational New Drug applications, and supply chain documentation. Using the ortho-isomer with documented UNII traceability reduces regulatory risk when the compound serves as a key starting material or intermediate.

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